1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester typically involves the esterification of phthalic anhydride with dimethylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously removed to maintain optimal reaction conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and dimethylcyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its use as a plasticizer is particularly notable for its ability to enhance the flexibility and durability of polymer products .
Properties
CAS No. |
1322-94-7 |
---|---|
Molecular Formula |
C16H19O4- |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
GPIZVEQCOQOIPD-UHFFFAOYSA-M |
SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-])C |
Key on ui other cas no. |
1322-94-7 |
Pictograms |
Irritant |
Synonyms |
(dimethylcyclohexyl) hydrogen phthalate |
Origin of Product |
United States |
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